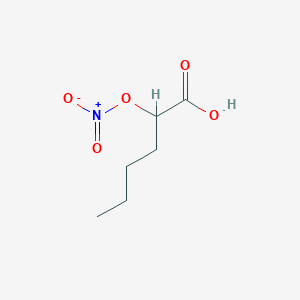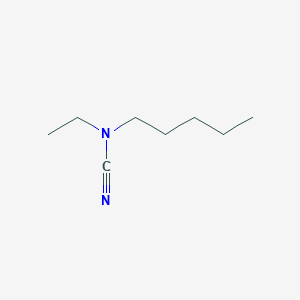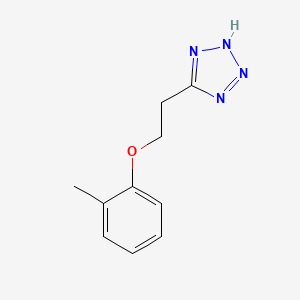
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate is an organic compound with the molecular formula C10H22O2S2. It is a sulfonothioate derivative, characterized by the presence of a sulfonothioate group attached to a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate typically involves the reaction of 2,2-dimethylpropane-1-thiol with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate can undergo various types of chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropane: A branched alkane with a similar carbon skeleton but lacking the sulfonothioate group.
2,2-Dimethylpropane-1-thiol: Contains a thiol group instead of a sulfonothioate group.
2,2-Dimethylpropane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonothioate group.
Uniqueness
S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate is unique due to the presence of the sulfonothioate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
75142-07-3 |
|---|---|
Fórmula molecular |
C10H22O2S2 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
1-(2,2-dimethylpropylsulfonylsulfanyl)-2,2-dimethylpropane |
InChI |
InChI=1S/C10H22O2S2/c1-9(2,3)7-13-14(11,12)8-10(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
KGKLRYQXYHQQPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CSS(=O)(=O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)
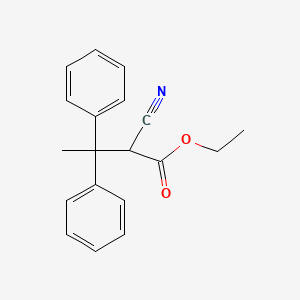
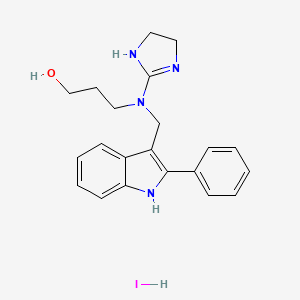
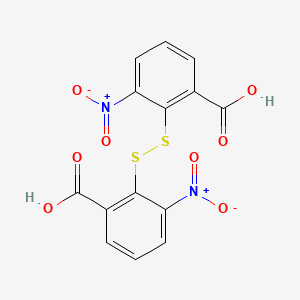
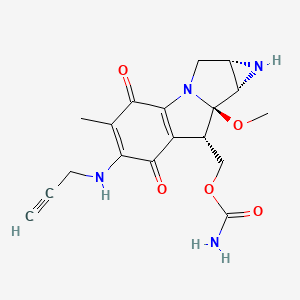

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
